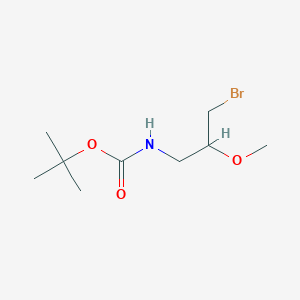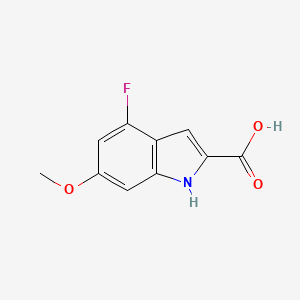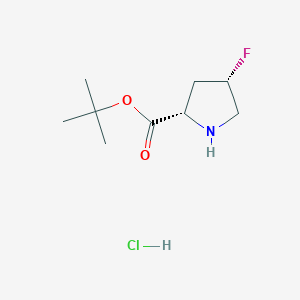
ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core, which is a fused ring system consisting of a benzene ring and a pyrrole ring, with an ethyl ester and an aminoethyl group attached to specific positions on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions, where the indole derivative is reacted with an appropriate aminoethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or primary amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. The aminoethyl group can enhance the compound’s ability to bind to specific targets, while the ester group can affect its solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:
Tryptamine: A naturally occurring indole derivative with a similar aminoethyl group.
Serotonin: A neurotransmitter with an indole core and an aminoethyl group.
Melatonin: A hormone with an indole core and an aminoethyl group, involved in regulating sleep-wake cycles.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminoethyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)9-3-4-11-10(5-6-14)8-15-12(11)7-9/h3-4,7-8,15H,2,5-6,14H2,1H3 |
Clave InChI |
MTHRACFTYYSWLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C(=CN2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)


![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)




amine](/img/structure/B13501392.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)



